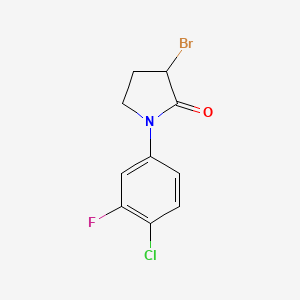![molecular formula C10H7F6NO2 B1528799 2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1427380-80-0](/img/structure/B1528799.png)
2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
“2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The compound also contains an amino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula and SMILES string. The molecular formula of “2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid” is C10H7NO2F6 . The SMILES string representation is OC(=O)C(C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as appearance, melting point, and titration with NaOH. For instance, a related compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid”, appears as a white crystalline powder with a melting point of 49°C to 53°C .Scientific Research Applications
Catalytic Applications
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic process is crucial for α-dipeptide synthesis, suggesting potential applications in peptide bond formation and the synthesis of complex molecules (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Green Chemistry
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach aims at substituting phenol to provide specific properties of benzoxazine to aliphatic –OH bearing molecules, paving the way towards sustainable material science applications (Acerina Trejo-Machin et al., 2017).
Stereoselective Synthesis
Research has shown that the stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids can be controlled by using different solvents, highlighting the role of solvent effects in the stereochemistry of synthetic reactions. This method was successfully applied to synthesize optically active (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid, indicating its potential in producing enantiopure substances for pharmaceutical applications (Hua Wang et al., 2006).
Advanced Material Synthesis
A novel fluorinated aromatic diamine monomer has been synthesized and used to produce a series of new fluorine-containing polyimides. These polyimides exhibit excellent solubility in various organic solvents and outstanding mechanical properties, making them suitable for high-performance material applications (D. Yin et al., 2005).
Organocatalysis
The (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination has been utilized as a catalyst for the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity. This highlights the potential of organocatalysis in facilitating highly selective synthetic transformations (R. Chowdhury, S. Ghosh, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can participate in trifluoromethylation of carbon-centered radical intermediates , which may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also produce diverse molecular and cellular effects.
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)6-3-1-2-5(4-6)8(17,7(18)19)10(14,15)16/h1-4H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAFPWFGGFFLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)






![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)




